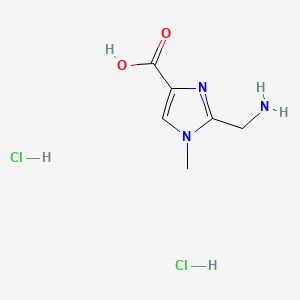![molecular formula C10H17Cl3N4 B6605207 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride CAS No. 2225146-79-0](/img/structure/B6605207.png)
4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride, also known as 4-Chloro-NPMP, is a synthetic compound with a range of applications in scientific research. It is a derivative of pyrimidine with a chlorine atom at the 4th position, and a piperidine group at the N-methyl position. The compound is soluble in water and is used as a reagent in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has a wide range of applications in scientific research. It is used as a reagent in biochemical and physiological experiments, and is also used to study the mechanism of action of various drugs and compounds. It is used to study the binding of drugs to their target proteins, as well as to study the effects of drugs on cell signaling pathways. It is also used to study the effects of drugs on the metabolism of cells.
Mecanismo De Acción
4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX-2, 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has been shown to reduce inflammation and pain in animal models.
Biochemical and Physiological Effects
4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, resulting in reduced inflammation and pain. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. In addition, 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has several advantages as a reagent for lab experiments. It is relatively easy to synthesize, and is also stable in a variety of conditions. It is also relatively non-toxic, making it safe to use in experiments. However, there are some limitations to using 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP in experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be difficult to control the concentration of 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP in experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP in scientific research. One potential application is in the development of new drugs that target specific proteins or pathways involved in disease. Another potential application is in the development of new methods for controlling inflammation and pain. Finally, 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP could be used to study the effects of drugs on cell signaling pathways, as well as their effects on the metabolism of cells.
Métodos De Síntesis
4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP can be synthesized using a variety of methods. The most common method is the reaction of pyrimidine-2-amine with 4-chloro-N-methylpiperidine. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, and is usually conducted at room temperature. The reaction produces 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP as a white solid.
Propiedades
IUPAC Name |
4-chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.2ClH/c11-9-3-6-13-10(15-9)14-7-8-1-4-12-5-2-8;;/h3,6,8,12H,1-2,4-5,7H2,(H,13,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXAOOTUTZENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=CC(=N2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)




![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)






